molecular formula C13H25NO4 B8177458 N-Boc-7-(methylamino)heptanoic acid

N-Boc-7-(methylamino)heptanoic acid

Cat. No.: B8177458
M. Wt: 259.34 g/mol
InChI Key: RHDNWEHVDYQAPO-UHFFFAOYSA-N
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Description

N-Boc-7-(methylamino)heptanoic acid: is a chemical compound with the molecular formula C13H25NO4 and a molecular weight of 259.35 g/mol . It is a derivative of heptanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-7-(methylamino)heptanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Alkylation: The protected amine is then alkylated with a suitable alkyl halide, such as 7-bromoheptanoic acid, under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-Boc-7-(methylamino)heptanoic acid undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Coupling Reactions: The free amine can be coupled with carboxylic acids or activated esters to form amide bonds, which are essential in peptide synthesis.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Major Products:

    Free Amine: Obtained after deprotection of the Boc group.

    Peptides: Formed through coupling reactions with carboxylic acids or activated esters.

Scientific Research Applications

N-Boc-7-(methylamino)heptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Boc-7-(methylamino)heptanoic acid primarily involves its role as an intermediate in chemical reactions. The Boc group serves as a protecting group for the amino functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various reactions, such as coupling with carboxylic acids to form amide bonds. The molecular targets and pathways involved depend on the specific application and the final product being synthesized.

Comparison with Similar Compounds

N-Boc-7-(methylamino)heptanoic acid can be compared with other similar compounds, such as:

    N-Boc-7-aminoheptanoic acid: Similar structure but without the methyl group on the amino functionality.

    N-Boc-6-(methylamino)hexanoic acid: Shorter carbon chain length.

    N-Boc-8-(methylamino)octanoic acid: Longer carbon chain length.

Uniqueness: this compound is unique due to its specific chain length and the presence of a methyl group on the amino functionality, which can influence its reactivity and the properties of the final products synthesized from it.

Properties

IUPAC Name

7-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14(4)10-8-6-5-7-9-11(15)16/h5-10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDNWEHVDYQAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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